molecular formula C8H5Cl3O2 B8582563 Benzoic acid, 4-chloro-2-(dichloromethyl)- CAS No. 62551-43-3

Benzoic acid, 4-chloro-2-(dichloromethyl)-

Cat. No. B8582563
Key on ui cas rn: 62551-43-3
M. Wt: 239.5 g/mol
InChI Key: AYPZCXOBNIKQAE-UHFFFAOYSA-N
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Patent
US04096143

Procedure details

A solution of 23.9 g (0.1 mole) of 4-chloro-2-dichloromethylbenzoic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol was heated under reflux for 3 hours. The ethanol was evaporated under reduced pressure, and the residue recrystallized from ethanol to give 11.4 g (yield: 63%) of 6-chloro-1-phthalazinone having a melting point of 272°-273° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([CH:11](Cl)Cl)[CH:3]=1.O.[NH2:15][NH2:16]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6](=[O:7])[NH:16][N:15]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C(Cl)Cl
Name
Quantity
16 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=NNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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